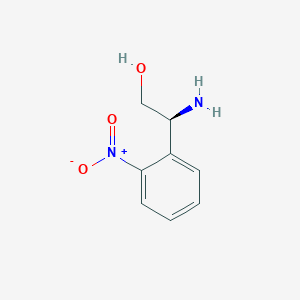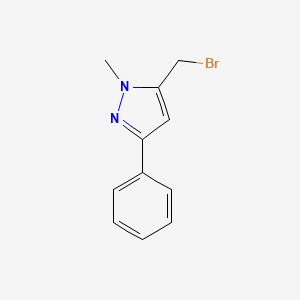![molecular formula C9H7LiN2O2 B13607611 lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B13607611.png)
lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its unique structure, which includes a lithium ion coordinated to a pyrrolo[2,3-b]pyridine moiety. The compound’s molecular formula is C9H7LiN2O2, and it has a molecular weight of 182.1 g/mol.
Méthodes De Préparation
The synthesis of lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate involves several steps. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain intermediate compounds . These intermediates are then further reacted with lithium acetate under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, methanol, and tetrahydrofuran (THF) . For example, a solution of the compound in THF and methanol, when reacted with sodium hydroxide at 45°C overnight, can lead to the formation of different products depending on the specific reaction conditions .
Applications De Recherche Scientifique
Lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of this compound have shown potent activities against fibroblast growth factor receptors (FGFRs), making them attractive candidates for cancer therapy . The compound’s ability to inhibit FGFR signaling pathways is particularly valuable in the treatment of various cancers, including breast, lung, prostate, bladder, and liver cancers .
Mécanisme D'action
The mechanism of action of lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their activation, thereby blocking downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition leads to reduced cell proliferation, migration, and invasion, ultimately inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate is unique due to its specific structure and potent FGFR inhibitory activity. Similar compounds include other 1H-pyrrolo[2,3-b]pyridine derivatives, such as those with trifluoromethyl or other R-substituted groups . These compounds also exhibit FGFR inhibitory activity but may differ in their potency and selectivity. For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown significant FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .
Propriétés
Formule moléculaire |
C9H7LiN2O2 |
|---|---|
Poids moléculaire |
182.1 g/mol |
Nom IUPAC |
lithium;2-pyrrolo[2,3-b]pyridin-1-ylacetate |
InChI |
InChI=1S/C9H8N2O2.Li/c12-8(13)6-11-5-3-7-2-1-4-10-9(7)11;/h1-5H,6H2,(H,12,13);/q;+1/p-1 |
Clé InChI |
AZMJXTJLGOSFNK-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC2=C(N=C1)N(C=C2)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


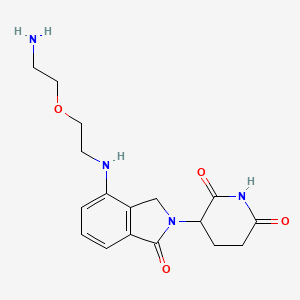
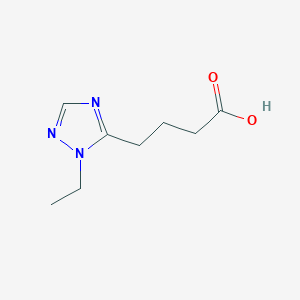
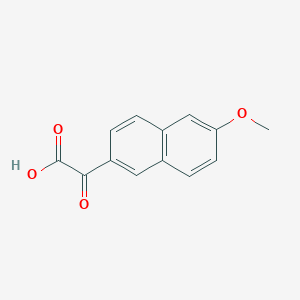

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
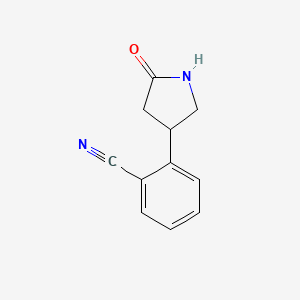
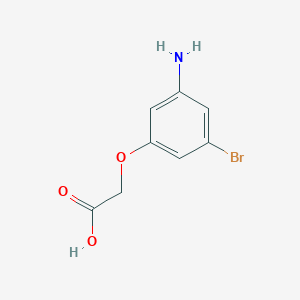
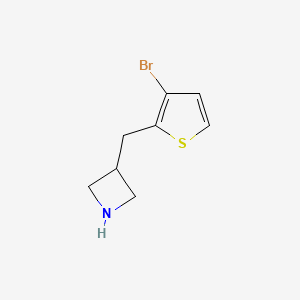
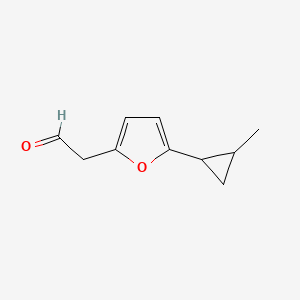

![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)
